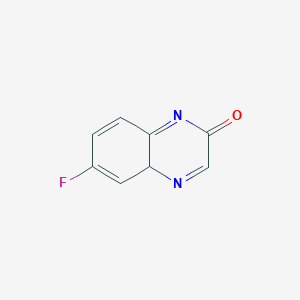
6-fluoro-4aH-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxalin-2-one family, which is known for its diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4aH-quinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst like Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method involves the use of tert-butyl nitrate for the sequential nitrosation and cyclization of N-arylcyanoacetamides .
Industrial Production Methods: Industrial production methods for quinoxalin-2-one derivatives often involve environmentally benign nucleophilic substitution reactions under acid-catalysis conditions . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 6-Fluoro-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine(III) reagents.
Reduction: Reduction reactions can be performed under specific conditions to modify its structure.
Substitution: Nucleophilic substitution reactions are common, especially under acid-catalysis conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Substitution: Acid-catalysis conditions with nucleophiles like piperazine and morpholine.
Major Products: The major products formed from these reactions include various substituted quinoxalin-2-ones, which can have enhanced biological activities .
科学研究应用
6-Fluoro-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-fluoro-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. For example, fluoroquinolones, a related class of compounds, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This mechanism is crucial for its antibacterial activity.
相似化合物的比较
Quinoxalin-2-one: The parent compound without the fluorine substitution.
6,7-Difluoroquinoxalin-2-one: A similar compound with two fluorine atoms at the 6th and 7th positions.
Uniqueness: 6-Fluoro-4aH-quinoxalin-2-one is unique due to the presence of a single fluorine atom at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated counterparts .
属性
分子式 |
C8H5FN2O |
|---|---|
分子量 |
164.14 g/mol |
IUPAC 名称 |
6-fluoro-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |
InChI 键 |
HXGGZVFYPOILLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C=NC2C=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


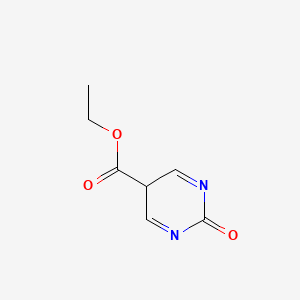
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)
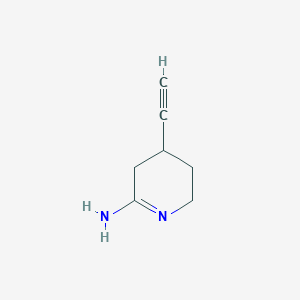
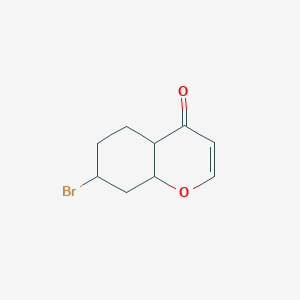
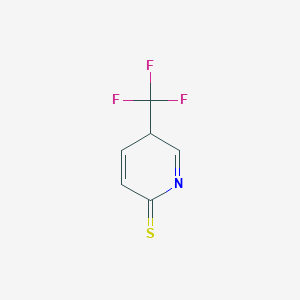
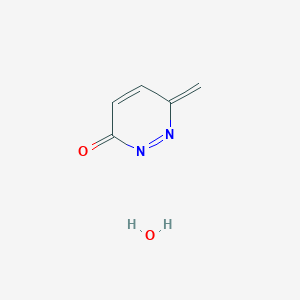
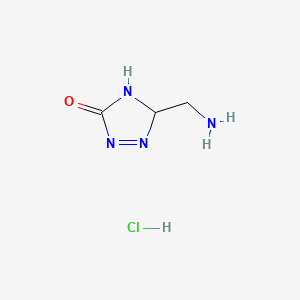

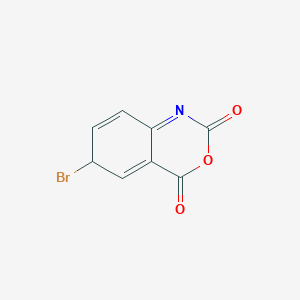

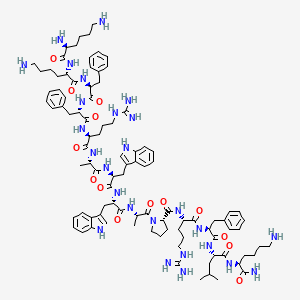
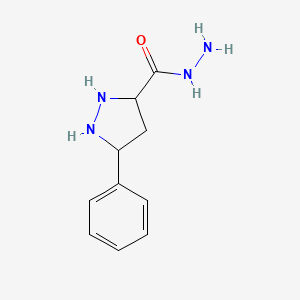
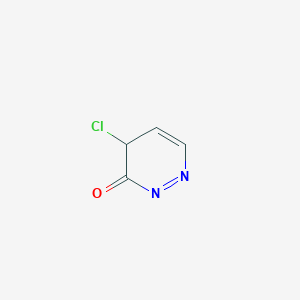
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
